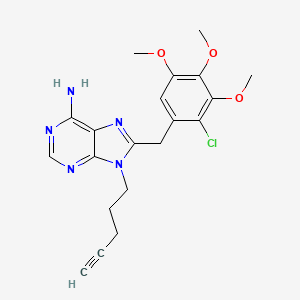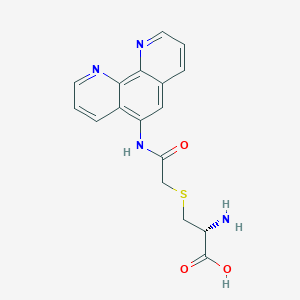![molecular formula C19H12O6 B10759238 Bishydroxy[2H-1-benzopyran-2-one,1,2-benzopyrone]](/img/structure/B10759238.png)
Bishydroxy[2H-1-benzopyran-2-one,1,2-benzopyrone]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of Bishydroxy[2h-1-Benzopyran-2-One,1,2-Benzopyrone] typically involves the reaction of water with salicylaldehyde and propionic anhydride. The cyclization reaction occurs in the presence of sodium propionate and iodine at 140°C for 2 hours. After the reaction, water and propionic acid are distilled off at 120°C, followed by heating to 220-230°C for 4 hours. The reaction mixture is then poured into ice water to crystallize the product .
Chemical Reactions Analysis
Bishydroxy[2h-1-Benzopyran-2-One,1,2-Benzopyrone] undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones.
Reduction: It can be reduced to form hydroquinones.
Substitution: It can undergo substitution reactions where hydrogen atoms are replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Bishydroxy[2h-1-Benzopyran-2-One,1,2-Benzopyrone] has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: It is being investigated for its potential therapeutic effects in treating various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of Bishydroxy[2h-1-Benzopyran-2-One,1,2-Benzopyrone] involves its interaction with specific molecular targets. It acts on enzymes such as NAD(P)H dehydrogenase [quinone] 1 and FMN-dependent NADH-azoreductase . These interactions lead to the modulation of various biochemical pathways, contributing to its biological effects.
Comparison with Similar Compounds
Bishydroxy[2h-1-Benzopyran-2-One,1,2-Benzopyrone] is unique compared to other similar compounds due to its specific structural features and biological activities. Similar compounds include:
Coumarins: These compounds also contain a benzopyran moiety but differ in their substitution patterns.
Chromones: These are closely related to Bishydroxy[2h-1-Benzopyran-2-One,1,2-Benzopyrone] and share similar structural features
Properties
Molecular Formula |
C19H12O6 |
|---|---|
Molecular Weight |
336.3 g/mol |
IUPAC Name |
(3S)-3-[[(3R)-2,4-dioxochromen-3-yl]methyl]chromene-2,4-dione |
InChI |
InChI=1S/C19H12O6/c20-16-10-5-1-3-7-14(10)24-18(22)12(16)9-13-17(21)11-6-2-4-8-15(11)25-19(13)23/h1-8,12-13H,9H2/t12-,13+ |
InChI Key |
HIZKPJUTKKJDGA-BETUJISGSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=O)[C@H](C(=O)O2)C[C@H]3C(=O)C4=CC=CC=C4OC3=O |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(C(=O)O2)CC3C(=O)C4=CC=CC=C4OC3=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N5-[4-(Phenylmethoxy)phenyl]-L-glutamine](/img/structure/B10759156.png)
![7-Amino-2-Tert-Butyl-4-(4-Pyrimidin-2-Ylpiperazin-1-Yl)pyrido[2,3-D]pyrimidine-6-Carboxamide](/img/structure/B10759164.png)
![4-bromo-N-[(Z)-(3,5-dibromo-2,4-dihydroxyphenyl)methylideneamino]benzamide](/img/structure/B10759171.png)
![3-bromo-N'-[(1E)-(3,5-dibromo-2,4-dihydroxyphenyl)methylidene]benzohydrazide](/img/structure/B10759172.png)
![4-tert-butyl-N-[(Z)-(3,5-dibromo-2,4-dihydroxyphenyl)methylideneamino]benzamide](/img/structure/B10759177.png)
![7-Amino-2-Tert-Butyl-4-{[2-(1h-Imidazol-4-Yl)ethyl]amino}pyrido[2,3-D]pyrimidine-6-Carboxamide](/img/structure/B10759178.png)


![3-(4-Amino-1-tert-butyl-1H-pyrazolo[3,4-D]pyrimidin-3-YL)phenol](/img/structure/B10759205.png)
![2-{5-[Amino(iminio)methyl]-1H-benzimidazol-2-YL}-6-isobutoxybenzenolate](/img/structure/B10759211.png)

![3,3'-[3,5-Difluoro-4-methyl-2,6-pyridylenebis(oxy)]-bis(benzenecarboximidamide)](/img/structure/B10759233.png)
![Benzo[B]thiophene-2-carboxamidine](/img/structure/B10759234.png)
![[(8R,9S,10R,11R,14S,18R,20R,24S)-24-[(E,2S,3S,4S,7R,8S,9R,10R)-9-acetyloxy-7-[(2S)-2-(dimethylamino)propanoyl]oxy-12-[formyl(methyl)amino]-3-hydroxy-4,8,10-trimethyldodec-11-en-2-yl]-10-hydroxy-14,20-dimethoxy-9,11,15,18-tetramethyl-2-oxo-1-oxacyclotetracosa-3,5,15,21-tetraen-8-yl] (2S)-2-(dimethylamino)-3-methoxypropanoate](/img/structure/B10759235.png)
